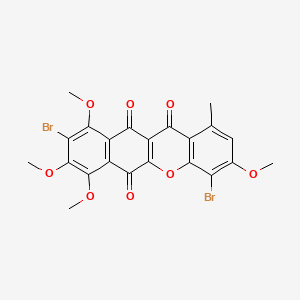
11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzo[b]xanthene core, which is a fused ring system, and the presence of multiple functional groups, including bromine atoms and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]xanthene core, followed by the introduction of bromine atoms and methoxy groups through various substitution reactions. Common reagents used in these reactions include bromine, methanol, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atoms to hydrogen.
Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzo[b]xanthene compounds.
Aplicaciones Científicas De Investigación
11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways. The presence of bromine and methoxy groups can enhance its binding affinity to certain biological targets, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
11H-BENZO(b)XANTHENE-6,11,12-TRIONE: Lacks the bromine and methoxy groups, resulting in different chemical and biological properties.
4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-11H-BENZO(b)XANTHENE-6,11,12-TRIONE: Similar structure but with variations in the position of functional groups.
Uniqueness
The uniqueness of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
33390-35-1 |
|---|---|
Fórmula molecular |
C22H16Br2O8 |
Peso molecular |
568.2 g/mol |
Nombre IUPAC |
4,9-dibromo-3,7,8,10-tetramethoxy-1-methylbenzo[b]xanthene-6,11,12-trione |
InChI |
InChI=1S/C22H16Br2O8/c1-7-6-8(28-2)13(23)19-9(7)15(25)12-16(26)10-11(17(27)20(12)32-19)21(30-4)22(31-5)14(24)18(10)29-3/h6H,1-5H3 |
Clave InChI |
NYJWHVQPDBSBFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=C(C(=C4OC)OC)Br)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
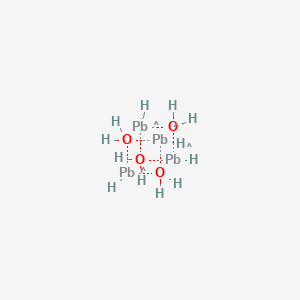
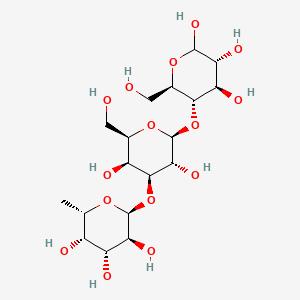

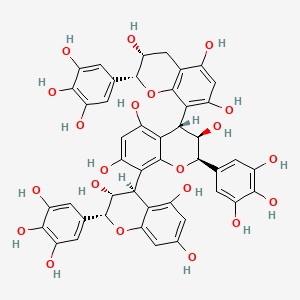
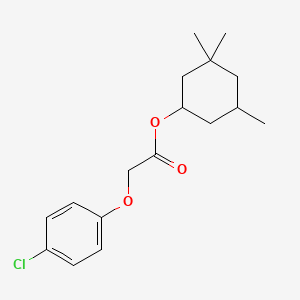
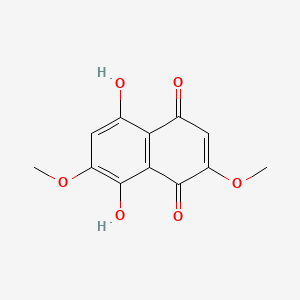
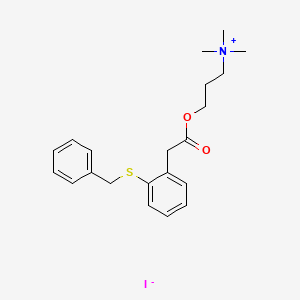


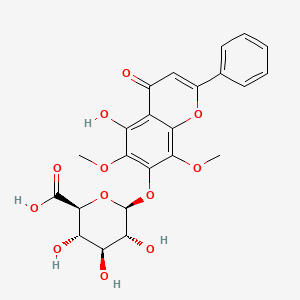
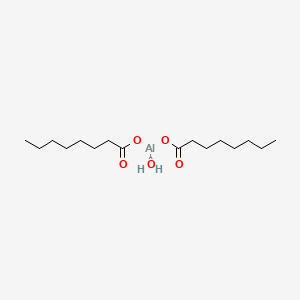
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)

